Lipophilicity (logP) Positioning Relative to N1-Alkyl Homologs
The target compound exhibits a measured logP of 1.95 and a topological polar surface area (TPSA) of 70.14 Ų . Compared to the N1-methyl analog (logP ≈ 0.90–1.20, TPSA ≈ 70–75 Ų, estimated from 1-alkyl pyrazole esters) , the isobutyl derivative gains approximately 0.75–1.05 log units, which corresponds to a ~5–11× increase in octanol–water partition coefficient. Against the N1-cyclohexyl analog (logP ≈ 2.5, TPSA ≈ 70–75 Ų) , the isobutyl compound is approximately 0.55 log units less lipophilic. This intermediate logP positions the isobutyl variant in a range empirically associated with balanced permeability and aqueous solubility for oral bioavailability [1].
| Evidence Dimension | Computed logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = 1.95, TPSA = 70.14 Ų |
| Comparator Or Baseline | N1-methyl analog (logP ≈ 0.90–1.20); N1-cyclohexyl analog (logP ≈ 2.5) |
| Quantified Difference | ΔlogP ≈ +0.75 to +1.05 vs. methyl; ΔlogP ≈ –0.55 vs. cyclohexyl |
| Conditions | Computed values using standard Crippen fragmentation method; vendor-reported data (Leyan for target; BenchChem estimates for analogs) |
Why This Matters
A logP difference of ≥0.5 units can alter membrane permeability by >2-fold and shift off-target binding promiscuity scores, making the isobutyl compound the optimal choice when a specific logP window is required by a target product profile.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
